2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone
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Description
2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H23N5OS and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Research on related compounds includes the synthesis of various pyridazinones, pyrazoles, and other heterocyclic compounds, which are often explored for their potential pharmacological activities. For example, Sayed et al. (2002) discuss the synthesis of new pyridazin-6-ones and related compounds, highlighting the versatility of these frameworks in organic synthesis and potential applications in drug discovery (Sayed, Khalil, Ahmed, & Raslan, 2002).
Antiviral and Antimicrobial Activity
Compounds structurally related to the query chemical have been investigated for their biological activities, including antiviral and antimicrobial properties. For instance, Attaby et al. (2006) describe the synthesis, reactions, and evaluation of antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, pointing out the potential of such compounds in developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-15-8-9-19(12-16(15)2)29-23-20(13-25-29)17(3)26-27-24(23)31-14-22(30)28-11-10-18-6-4-5-7-21(18)28/h4-9,12-13H,10-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTWEAVJNHXBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N4CCC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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